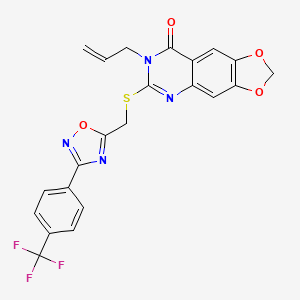
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea, also known as PF-06463922, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. The purpose of
Mechanism of Action
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is a selective inhibitor of the atypical protein kinase C isozymes, PKCι and PKCζ. These protein kinases are involved in various cellular processes, including cell proliferation, survival, and migration. Inhibition of PKCι and PKCζ by N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. In addition, N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in lab experiments is its selectivity for PKCι and PKCζ, which reduces the potential for off-target effects. However, one of the limitations of using N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in cancer treatment. One potential direction is the development of combination therapies that include N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea with other targeted therapies or chemotherapy agents. Another direction is the investigation of N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea in clinical trials for the treatment of various types of cancer. Additionally, further research is needed to understand the mechanisms of resistance to N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea and to develop strategies to overcome this resistance.
In conclusion, N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its selectivity for PKCι and PKCζ, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further research and development.
Synthesis Methods
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea was synthesized using a multi-step process that involved the reaction of several chemical reagents. The synthesis method was first reported in a patent application filed by Pfizer in 2012. The process involves the reaction of 4-chloroaniline with 2,3,4,5-tetrafluorobenzoic acid to form an intermediate compound, which is then reacted with 6-chloro-8-fluoro-2-methylquinoline to form N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea.
Scientific Research Applications
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea has been extensively studied in pre-clinical models for the treatment of cancer. In vitro studies have shown that N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also shown that N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea inhibits tumor growth in mouse models of cancer.
properties
IUPAC Name |
7-prop-2-enyl-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O4S/c1-2-7-29-20(30)14-8-16-17(32-11-31-16)9-15(14)26-21(29)34-10-18-27-19(28-33-18)12-3-5-13(6-4-12)22(23,24)25/h2-6,8-9H,1,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVFTLCGSRNHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(8-fluoro-2-pyrrolidin-1-ylquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



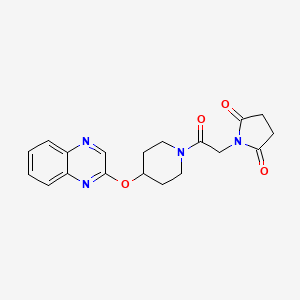
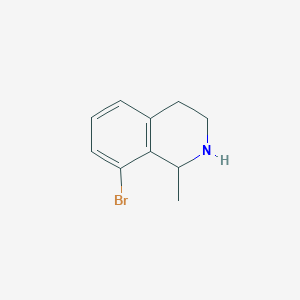
![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)
![N-(2,2-Difluoro-7-methyl-4-oxaspiro[2.4]heptan-7-yl)prop-2-enamide](/img/structure/B2901681.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2901683.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
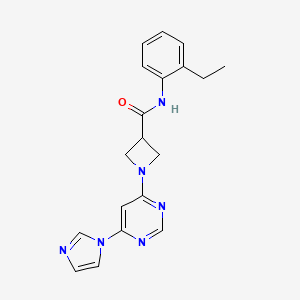
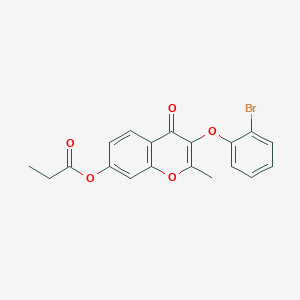
![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)